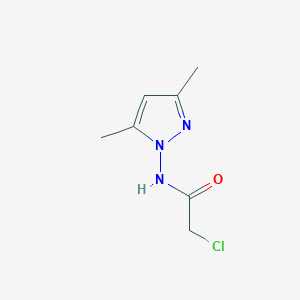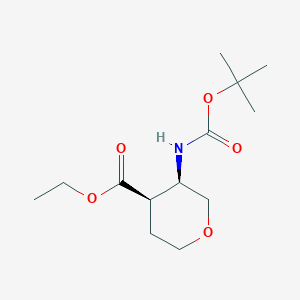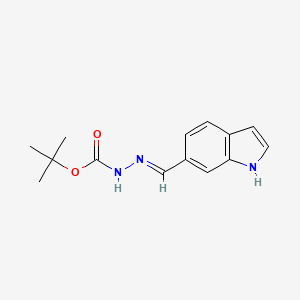
6-(4-Methyl-3-oxopiperazin-1-yl)pyridine-2-carboxylic acid
Descripción general
Descripción
“6-(4-Methyl-3-oxopiperazin-1-yl)pyridine-2-carboxylic acid” is a chemical compound with the CAS Number: 1378724-53-8 . It has a molecular weight of 235.24 . The IUPAC name for this compound is 6-(4-methyl-3-oxo-1-piperazinyl)-2-pyridinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13N3O3/c1-13-5-6-14(7-10(13)15)9-4-2-3-8(12-9)11(16)17/h2-4H,5-7H2,1H3,(H,16,17) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Chemistry and Properties of Pyridine Derivatives
Pyridine derivatives, including those with complex substituents like "6-(4-Methyl-3-oxopiperazin-1-yl)pyridine-2-carboxylic acid," have been extensively studied for their fascinating chemical properties and potential applications. The variability in their chemical behavior, spectroscopic properties, and biological activities offers a wide range of applications. Research on 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes has highlighted the potential of pyridine derivatives in developing advanced materials with specific magnetic, electrochemical, and biological properties (Boča, Jameson, & Linert, 2011).
Application in Drug Synthesis and Pharmaceutical Impurities
The structural flexibility of pyridine carboxylic acids, due to their functional groups, makes them valuable in drug synthesis. They serve as key intermediates in developing novel central nervous system (CNS) acting drugs and other pharmaceutical compounds. The presence of carboxylic acid groups contributes to the bioactivity of these compounds, making them suitable candidates for synthesizing a variety of drugs. Research into omeprazole synthesis, a proton pump inhibitor, illustrates the role of pyridine derivatives in creating pharmaceuticals with fewer impurities and improved efficacy (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Environmental and Biotechnological Applications
The metabolism and biodegradation of pyridine derivatives under aerobic and anaerobic conditions have significant environmental implications. Understanding the microbial metabolism of such compounds is crucial for bioremediation strategies and environmental sustainability. Studies on the microbial metabolism of pyridines and their derivatives highlight the potential of microorganisms to degrade or transform these compounds, mitigating their environmental impact (Kaiser, Feng, & Bollag, 1996).
Safety and Hazards
Propiedades
IUPAC Name |
6-(4-methyl-3-oxopiperazin-1-yl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-13-5-6-14(7-10(13)15)9-4-2-3-8(12-9)11(16)17/h2-4H,5-7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULCUBMRLWQRSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1=O)C2=CC=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1444024.png)
![1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethan-1-one](/img/structure/B1444026.png)






![[4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid](/img/structure/B1444035.png)




